molecular formula C16H14BrN3O B11135260 N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide

Cat. No.: B11135260
M. Wt: 344.21 g/mol
InChI Key: OJMFOCVDAQGVOO-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of particular interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine to form 2-(6-bromo-1H-indol-1-yl)ethylamine.

    Amidation: Finally, the 2-(6-bromo-1H-indol-1-yl)ethylamine is reacted with isonicotinic acid or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to form different reduced indole derivatives.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide is unique due to the presence of the bromine atom at the 6-position of the indole ring. This specific substitution pattern can influence the compound’s biological activity, making it distinct from other similar compounds. The bromine atom can also serve as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H14BrN3O/c17-14-2-1-12-5-9-20(15(12)11-14)10-8-19-16(21)13-3-6-18-7-4-13/h1-7,9,11H,8,10H2,(H,19,21)

InChI Key

OJMFOCVDAQGVOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CC=NC=C3)Br

Origin of Product

United States

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